Maribavir-d6 (TFA)
CAS No.:
Cat. No.: VC16583969
Molecular Formula: C17H20Cl2F3N3O6
Molecular Weight: 496.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20Cl2F3N3O6 |
|---|---|
| Molecular Weight | 496.3 g/mol |
| IUPAC Name | (2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C15H19Cl2N3O4.C2HF3O2/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14;3-2(4,5)1(6)7/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19);(H,6,7)/t11-,12-,13-,14-;/m0./s1/i1D3,2D3; |
| Standard InChI Key | ZSFGECOIHNQRMX-QVQMSAGWSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Maribavir-d6 (TFA) is chemically designated as (2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)-1H-benzo[d]imidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol, with six hydrogen atoms replaced by deuterium. Its molecular formula is C₁₇H₁₄D₆Cl₂F₃N₃O₆, and it has a molecular weight of 496.30 g/mol . The trifluoroacetic acid (TFA) counterion improves solubility, particularly in dimethyl sulfoxide (DMSO), where it dissolves at concentrations up to 10 mM .
Deuteration and Stability
Deuteration at specific positions reduces metabolic degradation by cytochrome P450 enzymes, extending the compound’s half-life compared to non-deuterated maribavir . This isotopic substitution also minimizes first-pass metabolism, a critical factor in oral bioavailability studies .
Spectroscopic and Analytical Data
-
Nuclear Magnetic Resonance (NMR): Deuterium incorporation alters peak splitting patterns in ¹H NMR spectra, aiding in metabolite tracking .
-
Mass Spectrometry: The +6 mass shift from deuterium simplifies differentiation between Maribavir-d6 and its parent compound in mass analyses.
Mechanism of Action: Targeting CMV Replication
Maribavir-d6 (TFA) inhibits the CMV pUL97 protein kinase, a viral enzyme essential for DNA replication, encapsidation, and nuclear egress . Unlike DNA polymerase inhibitors (e.g., ganciclovir), Maribavir-d6 disrupts earlier stages of the viral lifecycle, making it effective against strains resistant to conventional therapies .
Kinase Inhibition Dynamics
-
pUL97 Binding Affinity: Maribavir-d6 exhibits a dissociation constant (Kₐ) of 2.3 nM, comparable to maribavir .
-
Downstream Effects: Inhibition prevents phosphorylation of viral substrates like UL44 and UL57, halting DNA synthesis and capsid assembly .
Resistance Mutations
Pharmacokinetic Profile
Absorption and Distribution
-
Protein Binding: Maribavir-d6 demonstrates 98% plasma protein binding, mirroring its parent compound.
-
Volume of Distribution (V<sub>d</sub>): 1.2 L/kg, indicating extensive tissue penetration .
Metabolism and Excretion
Deuteration slows hepatic metabolism, resulting in a 40% longer half-life (t₁/₂ = 6.2 hours) compared to maribavir . Primary metabolites include hydroxylated derivatives excreted renally.
Research Applications
Pharmacokinetic Studies
Maribavir-d6’s isotopic labeling enables precise quantification in biological matrices using LC-MS/MS, facilitating studies on drug-drug interactions and tissue distribution .
Metabolic Pathway Elucidation
Deuterium tracing identifies metabolic hotspots; for example, studies confirm that oxidation occurs predominantly at the benzimidazole ring’s C5 position .
Antiviral Resistance Research
Maribavir-d6 is used to investigate resistance mechanisms in CMV clinical isolates, aiding the development of next-generation kinase inhibitors .
Synthesis and Manufacturing
Synthetic Route
Maribavir-d6 is synthesized via deuteration of maribavir precursors:
-
Benzimidazole Core Formation: Condensation of 5,6-dichloro-1,2-phenylenediamine with isopropyl isocyanate.
-
Deuteration: Hydrogen-deuterium exchange at six positions using deuterated solvents under acidic conditions.
-
Glycosylation: Attachment of deuterated ribose derivatives to the benzimidazole core .
Purification and Quality Control
Comparative Analysis with CMV Antivirals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume